![molecular formula C11H10ClN3OS2 B490755 N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 333459-59-9](/img/structure/B490755.png)
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would likely include a thiadiazole ring attached to a benzyl group via a sulfur atom. The benzyl group would be substituted with a chlorine atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the benzyl group could potentially be replaced through nucleophilic substitution reactions .Future Directions
Mechanism of Action
Target of Action
Compounds containing a thiadiazole ring, such as this one, are known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It is known that the thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, it is plausible that this compound interacts with its targets by disrupting DNA replication processes .
Biochemical Pathways
Given its potential to disrupt dna replication, it is likely that it affects pathways related to cell division and growth .
Result of Action
Given its potential to disrupt dna replication, it is likely that it inhibits the growth of cells, potentially making it useful in the treatment of conditions characterized by excessive cell growth, such as cancer .
properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUSWUOQBXRTGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide |
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